

A Technical Guide to Quantum Chemical Calculations for 3-Phenylpentane

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Compound of Interest

Compound Name: (1-Ethylpropyl)benzene

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This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-Phenylpentane. It is intended for researchers, scientists, and professionals in drug development and computational chemistry. This document outlines the theoretical basis, experimental protocols, and data interpretation for conformational analysis and property prediction of 3-Phenylpentane.

Introduction

3-Phenylpentane (C₁₁H₁₆) is an alkylbenzene characterized by a phenyl group attached to the third carbon of a pentane chain.^[1] Understanding its three-dimensional structure and conformational preferences is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecule's electronic structure, conformational landscape, and spectroscopic properties with high accuracy.

This guide details the computational methodologies for a thorough investigation of 3-Phenylpentane, focusing on conformational analysis, energetic properties, and the generation of theoretical spectroscopic data.

Conformational Analysis of 3-Phenylpentane

The conformational flexibility of 3-Phenylpentane is primarily dictated by rotation around the C-C single bonds of the pentyl chain and the bond connecting the alkyl chain to the phenyl ring.

Early studies combining ^1H NMR spectroscopy and semi-empirical AM1 computations have provided foundational insights into its conformational preferences in solution.[2]

The two primary conformers of interest are the TT (trans-trans) and the $\text{TG}^+(\text{G}^- \text{T})$ (trans-gauche) forms, which describe the arrangement of the carbon atoms in the alkyl chain.

- TT Conformer: All carbon atoms of the pentyl chain lie in a single plane.
- $\text{TG}^+(\text{G}^- \text{T})$ Conformer: A doubly degenerate conformer where one methyl group is gauche (twisted away) relative to the phenyl substituent.

Experimental evidence suggests that the $\text{TG}^+(\text{G}^- \text{T})$ conformer is the more populated species in a $\text{CS}_2/\text{C}_6\text{D}_{12}$ solvent mixture at 300 K.[2] The lowest energy conformation is one where the methine C-H bond of the pentyl chain lies in the plane of the phenyl ring.[2]

Rotational Barrier

A significant energetic barrier restricts the rotation around the $\text{Csp}^2\text{-Csp}^3$ bond linking the phenyl ring and the pentyl chain. This barrier is notably higher than that in simpler alkylbenzenes like isopropylbenzene, indicating a greater degree of steric hindrance.[2]

Quantitative Data

The following tables summarize the key quantitative data derived from experimental and computational studies of 3-Phenylpentane.

Parameter	Value	Method	Reference
Rotational Barrier ($\text{Csp}^2\text{-Csp}^3$)	$15.0 \pm 0.3 \text{ kJ/mol}$	^1H NMR	[2]
Rotational Barrier ($\text{Csp}^2\text{-Csp}^3$)	13.9 kJ/mol	AM1 Computation	[2]

Table 1: Rotational Barrier of the Phenyl Group in 3-Phenylpentane.

Conformer	Fractional Population	Method	Reference
TT	0.38 ± 0.02	^1H NMR	[2]
TG ⁺ (G ⁻ T)	0.62 ± 0.02	^1H NMR	[2]

Table 2: Conformational Populations of 3-Phenylpentane in Solution at 300 K.

Computational Methodology

To perform a more detailed and accurate analysis of 3-Phenylpentane, modern quantum chemical methods such as Density Functional Theory (DFT) are recommended.[3][4] The following protocol outlines a standard workflow for such a study.

Software

A variety of software packages can perform the necessary calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Protocol for Conformational Search and Analysis

- Initial Structure Generation: Generate a 3D structure of 3-Phenylpentane.
- Conformational Search: Perform a systematic or stochastic conformational search to identify all relevant low-energy conformers. This involves rotating around all rotatable single bonds.
- Geometry Optimization: Each identified conformer should be subjected to geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP, with a Pople-style basis set like 6-31G(d) for initial optimizations.[5]
- Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.[5]
- Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-

311+G(d,p), and potentially a different or more modern DFT functional.^[5]

- **Data Analysis:** From the output of these calculations, extract the relative energies (including ZPVE corrections), bond lengths, bond angles, and dihedral angles for each conformer. This data can then be used to predict the Boltzmann population of each conformer at a given temperature.

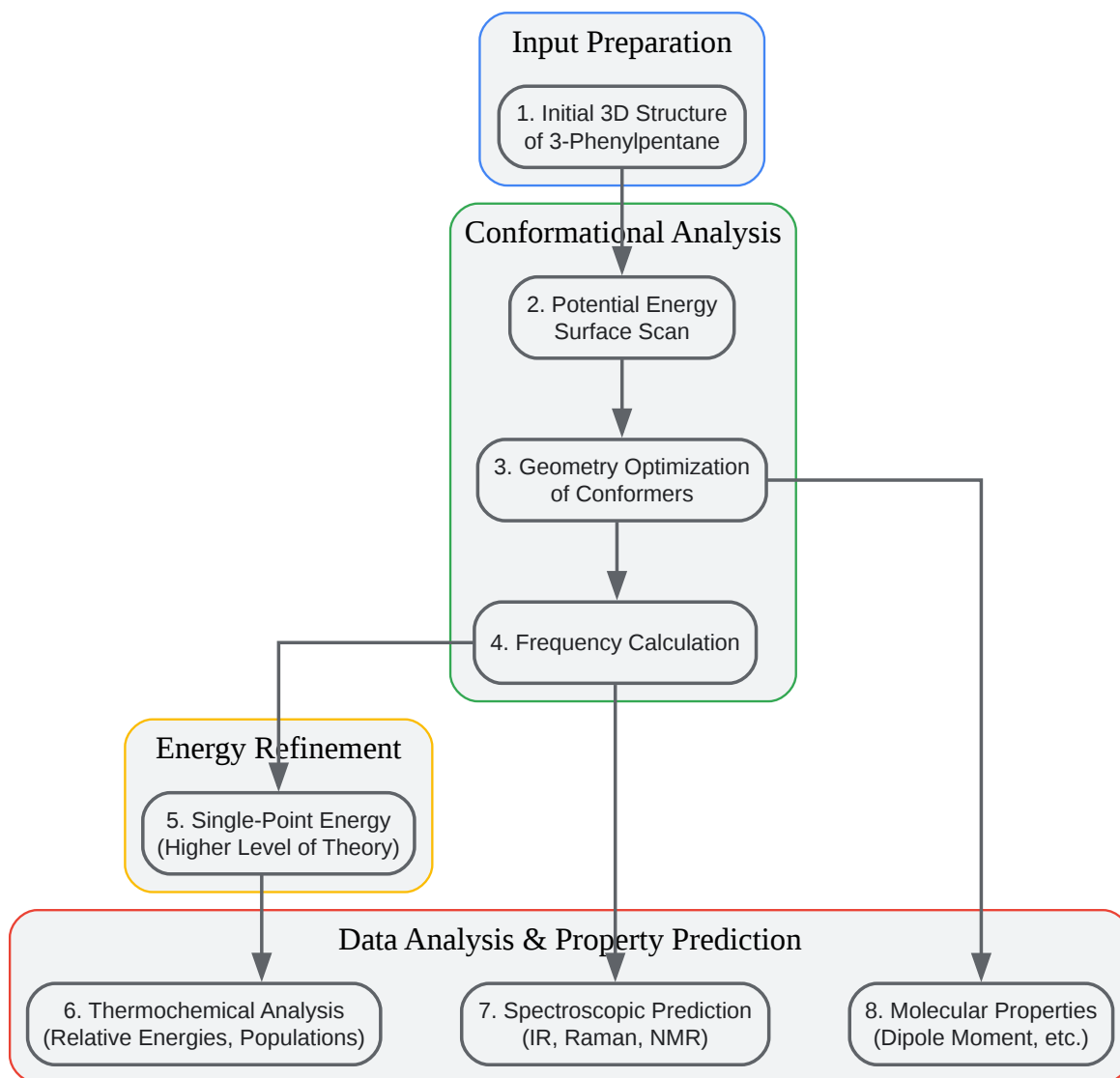
Protocol for Spectroscopic Prediction

- **IR and Raman Spectra:** The output of the frequency calculations will contain the vibrational modes and their corresponding intensities, which can be used to generate theoretical infrared and Raman spectra.
- **NMR Spectra:** NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed on the lowest energy conformer or as a Boltzmann-weighted average over the most stable conformers.

Visualizations

Computational Workflow

The following diagram illustrates a standard workflow for the quantum chemical investigation of a molecule like 3-Phenylpentane.



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